An In-depth Technical Guide to 4'-tert-Butylacetophenone (CAS: 943-27-1)
An In-depth Technical Guide to 4'-tert-Butylacetophenone (CAS: 943-27-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-tert-Butylacetophenone, with the Chemical Abstracts Service (CAS) number 943-27-1, is an aromatic ketone recognized for its distinct molecular structure, featuring a tert-butyl group at the para position of an acetophenone (B1666503) core.[1] This compound serves as a significant intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[2] It is also widely utilized in the fragrance and flavor industry for its smooth, warm, and slightly sweet aroma.[2][3] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, diverse applications, and available toxicological data. The information is presented to support research, development, and safety assessments involving this versatile chemical compound.
Physicochemical Properties
4'-tert-Butylacetophenone is a para-substituted acetophenone that exists as a clear, colorless to pale yellow liquid or a white to off-white crystalline solid at room temperature.[1][4][5] Its key physical and chemical characteristics are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 943-27-1 | [4] |
| Molecular Formula | C₁₂H₁₆O | [4] |
| Molecular Weight | 176.25 g/mol | [6] |
| Appearance | Clear colorless liquid or white to off-white crystalline solid | [4][5] |
| Melting Point | 17-18 °C (dimorphic) | [4][6] |
| Boiling Point | 107-108 °C at 5 mmHg | [4][6] |
| 252.00 to 254.00 °C at 760 mmHg (estimated) | [7] | |
| Density | 0.964 g/mL at 25 °C | [4][6] |
| Refractive Index (n20/D) | 1.52 | [4][6] |
| Flash Point | 30 °C (86 °F) - closed cup | [6][7] |
| Water Solubility | Insoluble (50 mg/L at 25 °C, estimated) | [4][7] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, ethyl acetate, and methanol (B129727) (slightly) | [5][8] |
| LogP (o/w) | 3.521 (estimated) | [4][7] |
| Vapor Pressure | 0.019 mmHg at 25 °C (estimated) | [7] |
Synthesis and Manufacturing
The primary industrial synthesis of 4'-tert-Butylacetophenone is achieved through the Friedel-Crafts acylation of tert-butylbenzene (B1681246).[2] This electrophilic aromatic substitution reaction utilizes an acyl chloride (acetyl chloride) and a Lewis acid catalyst, typically aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a representative example of the synthesis process:[9]
-
Catalyst Suspension: 514 grams (3.85 mol) of anhydrous aluminum chloride is added to 2 liters of carbon tetrachloride in a reaction vessel.
-
Acyl Chloride Addition: The mixture is cooled to below 10°C. While stirring vigorously, 302 grams (3.85 mol) of acetyl chloride is added over a period of 1 hour, maintaining the low temperature.
-
Substrate Addition: Subsequently, 469 grams (3.5 mol) of tert-butylbenzene is added to the reaction mixture over 3 hours, ensuring the temperature is kept below 5°C.
-
Reaction Completion: The mixture is stirred for an additional hour without cooling, allowing it to slowly warm.
-
Quenching: The reaction mixture is then carefully poured into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid to quench the reaction and dissolve the aluminum salts.
-
Work-up: The organic phase is separated, washed with a neutral solution (e.g., sodium bicarbonate solution) until neutral, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: The solvent (carbon tetrachloride) is removed by distillation. The resulting crude product is 4'-tert-Butylacetophenone. Further purification can be achieved by vacuum distillation.
Caption: Synthesis workflow for 4'-tert-Butylacetophenone via Friedel-Crafts acylation.
Applications
The unique properties of 4'-tert-Butylacetophenone make it a valuable compound in several industrial and research sectors.
-
Fragrance and Perfumery: It is extensively used as a fragrance ingredient in perfumes, cosmetics, soaps, detergents, and other personal care products.[3] It imparts a smooth, warm, and mildly sweet aroma, acting as a long-lasting base note that blends well in floral, musky, and woody compositions.[3]
-
Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it is an impurity that can arise during the synthesis of Ebastine, an antihistamine.[4] Its reactive ketone group allows for further chemical modifications to build more complex molecular scaffolds.
-
Chemical Research and Agrochemicals: In a laboratory setting, it is used as a building block for synthesizing novel organic molecules, including 2-pyridone derivatives.[4] It also finds application as an intermediate in the production of agrochemicals and specialty chemicals.[2]
-
Material Science: It is employed in the production of polymers and UV stabilizers.[2]
Caption: Key application areas of 4'-tert-Butylacetophenone.
Biological Activity and Toxicological Profile
Understanding the toxicological profile of 4'-tert-Butylacetophenone is crucial for ensuring its safe handling and use.
Hazard and Safety
The compound is classified as a flammable liquid and vapor. It may cause skin, eye, and respiratory irritation.[4][10] Standard safety precautions, such as working in a well-ventilated area and using personal protective equipment (gloves, eye protection), are recommended.[10]
Toxicological Data Summary
| Endpoint | Result | Remarks | Reference |
| Acute Oral Toxicity (LD50) | 5,000 mg/kg (rat) | Based on available data, classification criteria are not met. | [11] |
| Acute Dermal Toxicity (LD50) | >2,000 mg/kg (rabbit) | Based on available data, classification criteria are not met. | [11] |
| Genotoxicity | Not expected to be genotoxic | Based on a negative BlueScreen assay and read-across data from 4'-methylacetophenone (B140295) (CAS 122-00-9), which was not mutagenic in the Ames test. | [12] |
| Skin Sensitization | May cause an allergic skin reaction | Classified as a skin sensitizer (B1316253). | [11] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | Classified as Aquatic Chronic 2. | [11] |
Potential Signaling Pathway Interactions
Direct studies detailing the specific cellular signaling pathways modulated by 4'-tert-Butylacetophenone are limited. However, related compounds offer insights into potential mechanisms of biological interaction. For instance, other tert-butylated phenols have been investigated for endocrine-disrupting properties, acting as estrogen receptor agonists in vitro.[13] While these data are not directly transferable, they suggest a potential area for further investigation.
Additionally, compounds with a tert-butyl group, such as tert-butyl hydroperoxide (t-BHP), are known to induce oxidative stress, leading to cellular responses like apoptosis and necroptosis through pathways involving ROS (Reactive Oxygen Species) generation, NADPH oxidase (NOX), and mitochondria.[14] The diagram below illustrates a generalized pathway of how a chemical stressor can induce cell death, a potential mechanism that warrants investigation for 4'-tert-Butylacetophenone.
Caption: Potential oxidative stress and cell death pathway induced by a chemical stressor.
Conclusion
4'-tert-Butylacetophenone is a commercially significant aromatic ketone with a well-defined physicochemical profile. Its role as a versatile intermediate in the synthesis of fragrances, pharmaceuticals, and specialty chemicals is well-established. While it is considered to have low acute toxicity, it is a skin sensitizer and poses a risk to aquatic environments. Further research into its specific interactions with cellular signaling pathways could provide a more detailed understanding of its biological activity and inform future applications and safety assessments. This guide serves as a foundational resource for professionals engaged in research and development involving this compound.
References
- 1. CAS 943-27-1: 4′-tert-Butylacetophenone | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. Para-tert-butyl Acetophenone (cas 943-27-1) | Industrial Fragrance Intermediate [chemicalbull.com]
- 4. 4'-tert-Butylacetophenone | 943-27-1 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]
- 7. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]
- 8. chembk.com [chembk.com]
- 9. prepchem.com [prepchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pharmacopoeia.com [pharmacopoeia.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. Tert-butyl hydroperoxide (t-BHP) induced apoptosis and necroptosis in endothelial cells: Roles of NOX4 and mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
